3-(Pent-3-yn-1-yl)oxane-3-carbaldehyde
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Overview
Description
3-(Pent-3-yn-1-yl)oxane-3-carbaldehyde is a chemical compound with the molecular formula C11H16O2 and a molecular weight of 180.24 g/mol . This compound is characterized by the presence of an oxane ring substituted with a pent-3-yn-1-yl group and an aldehyde functional group. It is primarily used for research purposes in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Pent-3-yn-1-yl)oxane-3-carbaldehyde typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of an oxane derivative with a pent-3-yn-1-yl halide in the presence of a base to form the desired product . The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain the compound in high yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-(Pent-3-yn-1-yl)oxane-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The pent-3-yn-1-yl group can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: 3-(Pent-3-yn-1-yl)oxane-3-carboxylic acid.
Reduction: 3-(Pent-3-yn-1-yl)oxane-3-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(Pent-3-yn-1-yl)oxane-3-carbaldehyde has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-(Pent-3-yn-1-yl)oxane-3-carbaldehyde depends on its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The pent-3-yn-1-yl group may also interact with hydrophobic regions of target molecules, influencing their activity and stability .
Comparison with Similar Compounds
Similar Compounds
2,3-Epoxy-geranial: Another compound with an oxane ring and an aldehyde group.
3-Methyl-3-(4-methylpent-3-en-1-yl)oxirane-2-carbaldehyde: Similar structure with an oxirane ring and an aldehyde group.
Uniqueness
3-(Pent-3-yn-1-yl)oxane-3-carbaldehyde is unique due to the presence of the pent-3-yn-1-yl group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific research applications and chemical synthesis .
Properties
Molecular Formula |
C11H16O2 |
---|---|
Molecular Weight |
180.24 g/mol |
IUPAC Name |
3-pent-3-ynyloxane-3-carbaldehyde |
InChI |
InChI=1S/C11H16O2/c1-2-3-4-6-11(9-12)7-5-8-13-10-11/h9H,4-8,10H2,1H3 |
InChI Key |
JSMVJYZXVUSXPL-UHFFFAOYSA-N |
Canonical SMILES |
CC#CCCC1(CCCOC1)C=O |
Origin of Product |
United States |
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